Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Senicapoc is an inhibitor of intermediate conductance calcium-activated potassium (IKCa1/KCa3.1) channels. It inhibits rubidium efflux from and dehydration of isolated human red blood cells (RBCs) induced by the calcium ionophore A23187 ( IC50s = 11 and 30 nM, respectively). Senicapoc (10 mg/kg twice per day) reduces IKCa1/KCa3.1 channel activity, increases potassium levels in RBCs, and decreases erythrocyte density in the SAD transgenic mouse model of sickle cell disease. It inhibits IL-2, IFN-γ, IL-12, and IL-17A production in CD3+ T cells stimulated with phorbol 12-myristate 13-acetate (PMA;) and ionomycin when used at a concentration of 1 μM. Senicapoc (100 mg/kg) increases the paw withdrawal threshold in a rat model of chronic constriction injury (CCI) of the sciatic nerve. Senicapoc, also known as ICA-17043, is a potent Gardos Channel Inhibitor for the treatment of a subset of Hereditary Xerocytosis caused by mutations in the Gardos channel. Senicapoc (ICA-17043) is a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia. Senicapoc exhibits Antimalarial Activity.
6,8-diprenylnaringenin is a trihydroxyflavanone that is (S)-naringenin substituted by prenyl groups at positions 6 and 8. It has a role as a plant metabolite and an antibacterial agent. It is a trihydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin.
Sennoside B is a glycoside that has been found in C. acutifolia and has laxative and gastroprotective activities. It inhibits H+/K+-ATPase activity in isolated rat stomach mucosa and increases levels of prostaglandin E2 (PGE2;) in AGS gastric cells when used at a concentration of 100 µM. Sennoside B (100 mg/kg) increases the intestinal transport rate by 72.2% but has no effect on the gastric emptying rate in mice. It reduces lesion indices by 39.9 and 62.9% in HCl/ethanol-induced gastritis and indomethacin-induced gastric ulcers, respectively, in rats when administered at a dose of 100 mg/kg. Formulations containing sennoside B have been used in the treatment of constipation. Sennoside B analytical standard provided with w/w absolute assay, to be used for quantitative titration. Sennoside B is a plant-derived anthranoid and is one of the active constituents of the senna drug. It is primarily used as a laxative and cathartic for treating constipation and bowel evacuation. Sennoside b, also known as sennoside a and b or ND 10, belongs to the class of organic compounds known as anthracenecarboxylic acids. These are organic compounds containing a carboxylic acid group attached to an anthracene ring system. Thus, sennoside b is considered to be an aromatic polyketide lipid molecule. Sennoside b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sennoside b is primarily located in the cytoplasm. Outside of the human body, sennoside b can be found in garden rhubarb. This makes sennoside b a potential biomarker for the consumption of this food product. Sennoside B is a member of the class of sennosides that is (9R,9'S)-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid which is substituted by hydroxy groups at positions 4 and 4', by beta-D-glucopyranosyloxy groups at positions 5 and 5', and by oxo groups at positions 10 and 10'. It is a member of sennosides and an oxo dicarboxylic acid.
Se-Aspirin is a hybrid of selenium and a nonsteroidal anti-inflammatory drug that has been shown to reduce the viability of different cancer cell lines, particularly colorectal cancer (CRC) cells (IC50 = 3.4 µM). It can inhibit the cell cycle in G1 and G2/M phases and induce apoptosis by activating caspase 3/7 and PARP cleavage. Long-term exposure to Se-Aspirin is reported to cause an increase in intracellular reactive oxygen species levels in CRC cells. Se-NSAID-8 is a selenium-nonsteroidal anti-inflammatory drug (Se-NSAID), inhibiting colorectal cancer (CRC) growth via the inhibition of the cell cycle in G1 and G2/M phases. Se-NSAID-8 also reduces the cell cycle markers like cyclin E1 and B1 in a dose dependent manner.
Senktide is a potent, selective agonist of the neuromedin K3 (NK3) receptor (EC50 = 0.5-3 nM).1,2,3 It less potently agonizes the NK1 receptor (EC50 = 35 µM) and is without effect on the NK2 receptor. Senktide is used to study the action of the NK3 receptor in cells and in animals.